N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 895805-52-4
VCID: VC4981610
InChI: InChI=1S/C19H19N3O3S/c1-3-25-19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-26(23,24)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3
SMILES: CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide

CAS No.: 895805-52-4

Cat. No.: VC4981610

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide - 895805-52-4

Specification

CAS No. 895805-52-4
Molecular Formula C19H19N3O3S
Molecular Weight 369.44
IUPAC Name N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C19H19N3O3S/c1-3-25-19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-26(23,24)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3
Standard InChI Key DZWRDLIJPIHORF-UHFFFAOYSA-N
SMILES CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Structural Features:

Functional GroupDescription
Pyridazine RingA six-membered aromatic heterocycle containing two adjacent nitrogen atoms.
Ethoxy SubstitutionAn ethoxy group (-OCH2CH3) at position 6 of the pyridazine ring.
Sulfonamide GroupA functional group (-SO2NH-) known for its biological activity.
Methylbenzene (Toluene)A benzene ring with a methyl substituent at position 4.

Potential Applications

Sulfonamides have been widely studied for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. While specific data for this compound is unavailable, its structural features suggest potential applications:

  • Pharmaceutical Development:

    • The pyridazine scaffold is often used in drug design due to its ability to interact with biological targets.

    • Sulfonamides are known inhibitors of enzymes such as carbonic anhydrase and proteases, making them candidates for treating diseases like glaucoma, cancer, and bacterial infections.

  • Anti-inflammatory Potential:

    • The presence of both aromatic sulfonamides and heterocycles suggests possible inhibition of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Activity:

    • Sulfonamides are historically significant as antibiotics, targeting dihydropteroate synthase in bacterial folate synthesis.

Synthesis Pathways

While no direct synthesis route is provided in the search results, the preparation of this compound would likely involve:

  • Formation of the Pyridazine Core:

    • Reacting hydrazine derivatives with diketones or similar precursors to form the pyridazine ring.

  • Ethoxy Substitution:

    • Introducing the ethoxy group via nucleophilic substitution or alkylation reactions.

  • Sulfonamide Formation:

    • Reacting a sulfonyl chloride derivative with an amine group on the phenyl linker.

  • Final Coupling:

    • Attaching the methylbenzene moiety through electrophilic aromatic substitution or cross-coupling reactions.

Analytical Characterization

To confirm the structure and purity of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide, standard analytical techniques would be utilized:

TechniquePurpose
NMR SpectroscopyVerifies chemical shifts for protons (1H^1H) and carbons (13C^13C) in functional groups.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups such as sulfonamides (S=O stretching).
Crystallography (XRD)Determines 3D molecular structure if crystallized.

Hypothetical Activity:

Given its structural similarity to other bioactive sulfonamides:

  • It may exhibit selective inhibition of enzymes like kinases or hydrolases.

  • The ethoxy-pyridazine moiety could enhance lipophilicity, improving cell membrane permeability.

Research Focus:

Future studies could explore:

  • Docking simulations to predict binding affinity with biological targets.

  • In vitro assays for antibacterial or anticancer activity.

  • Toxicological evaluation to assess safety profiles.

Limitations and Challenges

Despite its promising structure, challenges include:

  • Limited solubility due to aromaticity, which may affect bioavailability.

  • Potential off-target effects common in sulfonamide-based drugs.

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